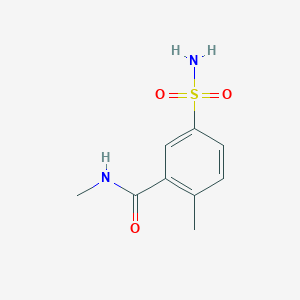

5-(aminosulfonyl)-N,2-dimethylbenzamide

Description

Properties

IUPAC Name |

N,2-dimethyl-5-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-3-4-7(15(10,13)14)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBJCXHOKNJLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-(aminosulfonyl)-N,2-dimethylbenzamide and related sulfonamide derivatives:

Physicochemical Properties

- Solubility: The methyl groups in this compound increase hydrophobicity compared to Furosemide, which has a polar furfurylamino group enhancing water solubility . Xipamide’s hydroxyl (-OH) and dimethylphenyl groups contribute to moderate solubility in organic solvents .

Pharmacological and Research Findings

- Xipamide : Demonstrated potent diuretic activity via inhibition of renal Na⁺/Cl⁻ transporters. The 2,6-dimethylphenyl group enhances binding affinity to target proteins .

- Furosemide: Acts on the thick ascending limb of the loop of Henle. The furfurylamino group is critical for its high efficacy but also increases renal toxicity risks .

Crystal Packing and Intermolecular Interactions

Compounds like 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () exhibit hydrogen bonding (O–H⋯N, N–H⋯N) and π-π stacking (3.79 Å), stabilizing crystal structures .

Q & A

Q. Methodological Answer :

- Structural Confirmation :

- Purity Assessment :

Advanced Question: How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

Q. Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or dihydrofolate reductase) based on structural analogs .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorometric assays with Z′-factor >0.5 to ensure robustness .

- Dose-Response Curves : Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism) .

- Control Experiments : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate mechanism .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Neutralize sulfonamide residues with 10% sodium bicarbonate before disposal .

Advanced Question: How can computational modeling guide the optimization of this compound for enhanced pharmacokinetic properties?

Q. Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to assess logP (target <3), solubility (ESOL >−4), and CYP450 inhibition .

- Docking Studies : Perform molecular docking (AutoDock Vina) to identify substituents improving binding affinity to target proteins .

- Metabolic Stability : Simulate phase I/II metabolism (e.g., cytochrome P450 interactions) to prioritize derivatives with longer half-lives .

Basic Question: What are the common synthetic byproducts of this compound, and how can they be mitigated?

Q. Methodological Answer :

- Byproduct Formation :

- Detection : LC-MS to identify byproducts; optimize purification via gradient elution in flash chromatography .

Advanced Question: How can researchers leverage structure-activity relationship (SAR) studies to improve the selectivity of this compound derivatives?

Q. Methodological Answer :

- SAR Design :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to enhance target binding .

- Steric Effects : Bulkier N-alkyl groups (e.g., isopropyl) reduce off-target interactions .

- Selectivity Testing :

- Panel Screening : Test against related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to assess specificity .

- Kinetic Analysis : Determine Kᵢ values for primary vs. secondary targets to quantify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.